Unii-85E1SB2uxo

Description

UNII-85E1SB2UXO, identified by its CAS number 86-55-5, is a naphthalene-derived carboxylic acid with the molecular formula C₁₁H₈O₂ and a molecular weight of 172.18 g/mol. It is also known as naphthalene-1-carboxylic acid and exhibits high molecular polarity and moderate solubility in aqueous solutions (0.0745 mg/mL) . Key physicochemical properties include:

- Log Po/w (octanol-water partition coefficient): 2.4 (consensus value)

- Log S (ESOL solubility): -3.36

- BBB permeability: Yes

- Synthetic accessibility score: 1.0 (indicating straightforward synthesis)

The compound is synthesized via methods involving cesium carbonate, silica gel, and dichloromethane under reflux conditions, achieving yields up to 86% .

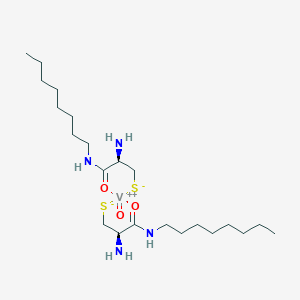

Properties

CAS No. |

122575-28-4 |

|---|---|

Molecular Formula |

C22H46N4O3S2V |

Molecular Weight |

529.7 g/mol |

IUPAC Name |

(2R)-2-amino-3-(octylamino)-3-oxopropane-1-thiolate;oxovanadium(2+) |

InChI |

InChI=1S/2C11H24N2OS.O.V/c2*1-2-3-4-5-6-7-8-13-11(14)10(12)9-15;;/h2*10,15H,2-9,12H2,1H3,(H,13,14);;/q;;;+2/p-2/t2*10-;;/m00../s1 |

InChI Key |

JOBIFMUBWMXUJJ-XFMZQWNHSA-L |

SMILES |

CCCCCCCCNC(=O)C(C[S-])N.CCCCCCCCNC(=O)C(C[S-])N.O=[V+2] |

Isomeric SMILES |

CCCCCCCCNC(=O)[C@H](C[S-])N.CCCCCCCCNC(=O)[C@H](C[S-])N.O=[V+2] |

Canonical SMILES |

CCCCCCCCNC(=O)C(C[S-])N.CCCCCCCCNC(=O)C(C[S-])N.O=[V+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Naphthalene-2-Carboxylic Acid (CAS 93-09-4)

Structural Similarities:

- Both compounds share the naphthalene backbone and a carboxylic acid functional group.

- Molecular formula: C₁₁H₈O₂ (identical to UNII-85E1SB2UXO).

Key Differences:

| Property | UNII-85E1SB2UXO (1-Carboxylic Acid) | Naphthalene-2-Carboxylic Acid |

|---|---|---|

| Log Po/w | 2.4 | 2.8 |

| Solubility (mg/mL) | 0.0745 | 0.098 |

| Synthetic Yield | 86% | 78% |

| CYP Inhibition | None | Moderate |

The positional isomerism of the carboxylic acid group on the naphthalene ring leads to differences in hydrophobicity and metabolic interactions. The 1-carboxylic acid isomer (UNII-85E1SB2UXO) exhibits lower Log P and solubility, suggesting reduced lipid membrane permeability compared to the 2-carboxylic acid derivative .

Benzoic Acid (CAS 65-85-0)

Functional Similarities:

- Both are aromatic carboxylic acids with applications in preservatives and intermediate synthesis.

Key Differences:

| Property | UNII-85E1SB2UXO | Benzoic Acid |

|---|---|---|

| Molecular Weight | 172.18 g/mol | 122.12 g/mol |

| Log Po/w | 2.4 | 1.87 |

| Solubility (mg/mL) | 0.0745 | 3.4 |

| Synthetic Complexity | Moderate | Simple (direct oxidation) |

Comparison with Functionally Similar Compounds

1-Naphthoic Acid (CAS 86-48-6)

Functional Similarities:

- Used as a ligand in coordination chemistry and fluorescence materials.

Key Differences:

| Property | UNII-85E1SB2UXO | 1-Naphthoic Acid |

|---|---|---|

| Fluorescence Yield | Low | High |

| Metal Binding | Weak | Strong (e.g., Eu³⁺ complexes) |

| Thermal Stability | <200°C | >250°C |

UNII-85E1SB2UXO lacks the strong luminescent properties of 1-naphthoic acid due to differences in electronic transitions and metal-ion coordination efficiency .

Critical Analysis of Research Limitations

Available data on UNII-85E1SB2UXO are primarily derived from computational predictions (e.g., Log P, solubility) and small-scale synthesis studies . Direct experimental comparisons with analogs like naphthalene-2-carboxylic acid are sparse, and biological activity data (e.g., toxicity, efficacy) are absent. Further studies are needed to validate its industrial applicability and optimize synthetic protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.